molecular formula C21H44O B1329732 11-Heneicosanol CAS No. 3381-26-8

11-Heneicosanol

Cat. No. B1329732
CAS RN: 3381-26-8
M. Wt: 312.6 g/mol
InChI Key: BCNCKKYOXRHQGT-UHFFFAOYSA-N
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Description

11-Heneicosanol is not directly mentioned in the provided papers; however, the papers discuss closely related compounds, such as (Z)-6-Heneicosen-11-one, which is a sex pheromone of the Douglas-Fir Tussock Moth. This pheromone has been isolated due to its significant role in the protection of fir forests in Western North America and its unique structure among Lepidopterian pheromones .

Synthesis Analysis

The synthesis of related compounds, specifically (Z)-6-Heneicosen-11-one, has been reported in several papers. A simple and straightforward synthesis method that does not require expensive reagents has been developed . Another paper describes a convenient synthesis from (Z)-1-nitrodec-4-ene and (Z)-1-nitrohept-4-ene, using a solvent-free nitroaldol reaction followed by in situ oxidation and denitration to yield the target compounds . Additionally, a synthesis route involving N,N-dimethyl acetone 4 hydrazone as a key intermediate has been reported for the synthesis of Z-6-Heneicosen-11-one and Z-1,6-Heneicosen-11-one .

Molecular Structure Analysis

The molecular structure of (Z)-6-Heneicosen-11-one, a related compound to 11-Heneicosanol, is characterized by its long carbon chain and ketone functional group. This structure is unusual among Lepidopterian pheromones, which are typically unsaturated C12-C14 primary alcohols or acetates .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 11-Heneicosanol, but they do describe the synthesis and reactions of similar compounds. For instance, the synthesis of (Z)-6-Heneicosen-11-one involves nitroaldol reactions, oxidation, and denitration steps . These reactions are crucial for constructing the carbon skeleton and functional groups necessary for the biological activity of the pheromones.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 11-Heneicosanol are not discussed in the provided papers, the properties of similar compounds such as (Z)-6-Heneicosen-11-one can be inferred. As a pheromone, it is likely to be a volatile organic compound with a specific boiling point and solubility characteristics that facilitate its role in signaling . The ketone functional group would contribute to its reactivity and interaction with biological receptors.

Scientific Research Applications

Antibacterial and Antituberculosis Activities

Research has highlighted the potential of 11-Heneicosanol in antibacterial and antituberculosis activities. A study on Prosopis africana revealed that compounds including 11-Heneicosanol demonstrated significant antibacterial and antituberculosis properties (Nganso Ditchou Yves Oscar et al., 2018).

Antidermatophytic Potential

A study on the antidermatophytic potential of 11-Heneicosanol isolated from actinomycetes, S. albidoflavus STV1572a, showed promising results. The compound demonstrated significant antidermatophytic activity, suggesting its potential use in treating dermatophytic infections (Aswani Thekkangil et al., 2021).

Role in Insect Pheromones

The compound has been identified as a component of insect pheromones. Research indicates its involvement in the chemical communication of insects, particularly in species such as tussock moths and other Lepidoptera (R. Gries et al., 2003).

Oxidative Stability in Food Chemistry

A study focusing on the oxidative stability of 11-Heneicosanol extracted from sugarcane rind examined its chemical composition and physical parameters. This research is significant for its applications in food chemistry, particularly concerning the quality and stability of food products (S. Feng et al., 2015).

Pharmaceutical and Medicinal Applications

11-Heneicosanol has been explored in various pharmaceutical and medicinal contexts. For example, studies have looked at its potential in formulations like bio-based polyamide 11, a technopolymer synthesized from castor oil, which could have diverse applications in biomedicine and other industries (L. Martino et al., 2014)

Safety And Hazards

Safety data sheets suggest that 11-Heneicosanol may cause serious eye irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention . It is also advised to avoid dust formation, breathing mist, gas, or vapors .

Future Directions

A recent study suggests that 11-Heneicosanol could be used in the development of prodrug nanoassemblies for antitumor drug delivery . In this study, SN38-11-heneicosanol nanoparticles showcased multiple therapeutic advantages, ultimately culminating in optimal antitumor efficacy and tolerance . This underscores the potential of branched aliphatic alcohol (BAA) functionalization in strengthening the therapeutic outcomes of prodrug nanoassemblies .

properties

IUPAC Name

henicosan-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNCKKYOXRHQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187470
Record name Henicosan-11-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Heneicosanol

CAS RN

3381-26-8
Record name 11-Heneicosanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Henicosan-11-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381268
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Record name 11-Heneicosanol
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Record name Henicosan-11-ol
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Record name Henicosan-11-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Li, F Xia, H Xiao, S Zheng, S Fu, H Qiao, Q Jin… - Nano Research, 2023 - Springer
… , we selected branched aliphatic alcohols (BAAs) of varying chain lengths, including 8-pentadecanol (C15), 9-heptadecanol (C17), 10nonadecanol (C19), and 11-heneicosanol (C21), …
Number of citations: 2 link.springer.com
GJ Blomquist, CL Soliday, BA Byers, JW Brakke… - Lipids, 1972 - Wiley Online Library
… , with about equal amounts of 10-heneicosanol and 11-heneicosanol. The mass spectrum (Fig. 2A) … The peak at 171 arises from the 11-heneicosanol, with cleavage at either side of the …
Number of citations: 65 aocs.onlinelibrary.wiley.com
FJJ Overmars, JBFN Engberts… - Recueil des Travaux …, 1994 - Wiley Online Library
… 7-Tridecano1, 9-heptadecanol and 11heneicosanol were prepared in an analogous way to the procedure for the synthesis of 5-nonanoIz7. The alcohols were dried azeotropically by …
Number of citations: 4 onlinelibrary.wiley.com
FC Whitmore, JN Cosby, WS Sloatman… - Journal of the …, 1942 - ACS Publications
Whereas the first paper covered only isoparaf-fins, this paper reports on a variety of mixed type compounds. In this group of compounds the paraffin chain remains constant, but different …
Number of citations: 17 pubs.acs.org
M Sun, H Lin, C Zeng, S Deng, A Guidi - Food Science and Human …, 2023 - Elsevier
… 11-Heneicosanol 3381-26-8 ND ND 0.37 … 11-Heneicosanol (0.37 %) was detected solely in the SA group. Alcohols are derived from lipid oxidation and degradation. Giri et al. …
Number of citations: 2 www.sciencedirect.com
V Finidori-Logli, AG Bagnères, D Erdmann… - Journal of Chemical …, 1996 - Springer
… authentic reference samples) and 11-tricosanol along with small amounts of 11heneicosanol and 11-pentacosanol. 11-Docosanol and 11-tetracosanol were not observed, probably …
Number of citations: 33 link.springer.com
D Shemesh, SL Blair, SA Nizkorodov… - Physical Chemistry …, 2014 - pubs.rsc.org
… The latter radical may recombine with the Norrish type I decyl radical to form the experimentally observed photoproducts 11-heneicosanone and 11-heneicosanol. These products are …
Number of citations: 26 pubs.rsc.org
MS Brown, DM Grant, WJ Horton… - Journal of the …, 1985 - ACS Publications
The selectively labeled nonanes C4D913CH2C4D9 and C7D15I3CH2CD3 and the heneicosane C10D2i13CH2C1oD21 have been synthesized andthe spin-lattice relaxations of the …
Number of citations: 23 pubs.acs.org
JF Hosler - 1951 - search.proquest.com
… In order to determine the precision and the accuracy with which measurements could be made, the instrument was calibrated using 11-heneicosanol which contains theoretically 1.00 …
Number of citations: 0 search.proquest.com
JM Moore, JF Casale - Journal of Chromatography A, 1994 - Elsevier
Chromatographic methodology used for the in-depth alkaloid analyses of coca leaves and for the characterization of alkaloidal impurities and manufacturing by-products in illicit refined …
Number of citations: 85 www.sciencedirect.com

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